Cas no 9015-82-1 (Angiotension Converting Enzyme)

Angiotensin-Converting Enzyme (ACE) is a critical zinc metalloprotease that plays a pivotal role in the renin-angiotensin system (RAS), regulating blood pressure and fluid balance. It catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II while inactivating bradykinin, a vasodilator. ACE is widely studied for its implications in cardiovascular and renal physiology, making it a key target for hypertension and heart failure therapeutics. High-purity ACE preparations are essential for enzymatic assays, inhibitor screening, and structural studies. Its stability, specificity, and reproducible activity make it a reliable tool for biochemical and pharmacological research. ACE-derived peptides also contribute to research in inflammation and fibrosis pathways.
Angiotension Converting Enzyme structure
9015-82-1 structure
Product Name:Angiotension Converting Enzyme
CAS No:9015-82-1
MF:C2H5NO
MW:59.067200422287
CID:804461
Update Time:2025-06-11

Angiotension Converting Enzyme Chemical and Physical Properties

Names and Identifiers

    • Carboxypeptidase,dipeptidyl, A
    • ANGIOTENSIN-CONVERTING ENZYME
    • ACE
    • EC 3.4.15.1
    • Peptidyl-dipeptidase A
    • ACE (enzyme)
    • Angiotensin I-converting enzyme
    • Angiotensin converting enzyme 1
    • Angiotensin-1 converting enzyme
    • Angiotensin-converting enzyme I
    • Angiotension-converting enzyme
    • Carboxycathepsin
    • Carboxypeptidase Zace2
    • Dipeptidyl carboxypeptidase
    • Dipeptidyl carboxypeptidase A
    • Dipeptidyl carboxypeptidase I
    • Dipeptidyl serine carboxypeptidase
    • E.C. 3.4.15.1
    • PEPTIDYLDIPEPTIDE HYDROLASE
    • ANGIOTENSIN CONVERTING ENZYME FROMRABBIT LUNG
    • ANGIOTENSIN-CONVERTIN-GAMMA-ENZYME
    • ANGIOTENSIN CONVERTING ENZYME
    • ANGIOTENSIN CONVERTING ENZYME (HUMAN)
    • ACE (HUMAN)
    • Angiotension Converting Enzyme
    • MDL: MFCD00130325
    • Inchi: 1S/C2H5NO/c1-2(3)4/h1H3,(H2,3,4)
    • InChI Key: DLFVBJFMPXGRIB-UHFFFAOYSA-N
    • SMILES: C(N)(=O)C

Angiotension Converting Enzyme Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • FLUKA BRAND F CODES:10-21
  • Storage Condition:−20°C

Angiotension Converting Enzyme Pricemore >>

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Additional information on Angiotension Converting Enzyme

Angiotensin Converting Enzyme (ACE) and Its Role in Cardiovascular Health

The Angiotensin Converting Enzyme (ACE), also known as peptidyl dipeptidase A, is a critical enzyme involved in the renin-angiotensin system (RAS), which regulates blood pressure and fluid balance in the body. With the CAS number 9015-82-1, this enzyme has been a focal point in medical research, particularly in the development of drugs to treat hypertension, heart failure, and kidney diseases. The enzyme's primary function is to convert angiotensin I to angiotensin II, a potent vasoconstrictor that increases blood pressure. By inhibiting ACE, researchers have developed a class of drugs known as ACE inhibitors, which have revolutionized the treatment of cardiovascular disorders.

The discovery of ACE inhibitors marked a significant advancement in pharmacology. These drugs work by preventing the conversion of angiotensin I to angiotensin II, thereby reducing vasoconstriction and lowering blood pressure. This mechanism not only helps manage hypertension but also reduces the strain on the heart, making it an essential therapy for patients with heart failure. Recent studies have further elucidated the role of ACE in other physiological processes, including inflammation and immune response, suggesting potential applications beyond cardiovascular diseases.

One of the most notable developments in ACE research involves its interaction with other signaling pathways. For instance, ACE is known to degrade bradykinin, a vasodilator that counteracts the effects of angiotensin II. By inhibiting ACE, bradykinin levels are preserved, enhancing vasodilation and improving overall cardiovascular health. This dual mechanism of action has been a key focus in optimizing ACE inhibitor therapies to maximize their benefits while minimizing side effects.

Recent advancements in molecular biology have allowed researchers to study the structure and function of ACE at an unprecedented level. Using techniques such as X-ray crystallography and computational modeling, scientists have gained insights into the enzyme's active site and its interactions with substrates and inhibitors. These findings have paved the way for the design of more selective and potent ACE inhibitors, which could potentially address unmet medical needs in cardiovascular care.

In addition to its role in hypertension management, ACE has been implicated in various pathological conditions. For example, dysregulation of ACE activity has been linked to chronic kidney disease (CKD), where it contributes to renal damage through excessive production of angiotensin II. By targeting ACE with specific inhibitors or modulators, researchers aim to slow disease progression and improve patient outcomes.

The application of ACE inhibitors extends beyond traditional cardiovascular therapies. Emerging evidence suggests that these drugs may play a role in managing metabolic syndromes and even certain types of cancer. For instance, studies have shown that ACE inhibition can reduce oxidative stress and inflammation, two key contributors to chronic diseases. This broad therapeutic potential underscores the importance of continued research into ACE's functions and its modulation.

Despite their benefits, ACE inhibitors are not without side effects. Common adverse reactions include cough and hyperkalemia, while rare but serious complications such as angioedema can occur. Recent research has focused on identifying biomarkers that predict individual responses to ACE inhibitors, enabling personalized treatment approaches that minimize risks while maximizing efficacy.

The future of ACE-related therapeutics looks promising with the advent of new drug delivery systems and combination therapies. For example, combining ACE inhibitors with other antihypertensive agents or novel biologics could enhance their effectiveness while reducing dosages and side effects. Additionally, ongoing clinical trials are exploring the use of ACE inhibitors in emerging indications such as neurodegenerative diseases and autoimmune disorders.

In conclusion, Angiotensin Converting Enzyme (ACE) remains a central target in cardiovascular medicine due to its pivotal role in blood pressure regulation and organ protection. With continuous advancements in research methodologies and therapeutic strategies, the potential for developing more effective and safer treatments based on ACE inhibition continues to grow. As our understanding of this enzyme deepens, so too does our ability to harness its therapeutic potential for improving human health.

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